

# Biocompatibility and Toxicity Profile of Triacetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Triacetin** (glycerol triacetate) is a widely used excipient in the pharmaceutical, food, and cosmetic industries, valued for its properties as a solvent, plasticizer, and humectant.[1][2] This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of **triacetin**, drawing from a wide range of in vitro, in vivo, and clinical data. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety of **triacetin** for their specific applications. Overall, **triacetin** demonstrates a very low toxicity profile and is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA).[1][3]

# **Physicochemical Properties**



| Property          | Value                                                                                                               |
|-------------------|---------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | Propane-1,2,3-triyl triacetate                                                                                      |
| Synonyms          | Glyceryl triacetate, Glycerin triacetate                                                                            |
| CAS Number        | 102-76-1                                                                                                            |
| Molecular Formula | C9H14O6                                                                                                             |
| Molecular Weight  | 218.20 g/mol                                                                                                        |
| Appearance        | Colorless, oily liquid                                                                                              |
| Solubility        | Miscible with ethanol, ether, chloroform. Soluble in benzene and acetone. Slightly soluble in water (6.1 g/100 mL). |

#### Source:[4]

#### **Metabolism and Pharmacokinetics**

Upon oral administration, **triacetin** is readily hydrolyzed by lipases in the gastrointestinal tract into glycerol and three molecules of acetic acid.[5][6] These metabolites are common endogenous substances that are further metabolized through normal physiological pathways. [7] Glycerol can enter the glycolysis and gluconeogenesis pathways, while acetic acid is converted to acetyl-CoA and enters the citric acid cycle for energy production or is used in various biosynthetic processes.[2][6] Intravascular administration in dogs has shown that infused **triacetin** undergoes rapid hydrolysis, with the resulting acetate being almost completely oxidized.[6] This rapid metabolism and clearance prevent systemic accumulation and contribute to its low toxicity profile.

# In Vitro Toxicity Cytotoxicity

While specific IC50 values for **triacetin** from standardized ISO 10993-5 cytotoxicity assays are not readily available in the public literature, the widespread use of **triacetin** in pharmaceutical formulations at various concentrations suggests a low potential for cytotoxicity under normal exposure conditions.[2] One study evaluating the cytotoxicity of e-cigarette aerosols found that



aerosols generated from a vehicle containing **triacetin** were cytotoxic at high concentrations, though this is confounded by the presence of other chemicals and the high temperature.[1] A substance is generally considered cytotoxic if it causes a reduction in cell viability of more than 30% compared to a negative control.[8]

Click to download full resolution via product page

A general workflow for in vitro cytotoxicity testing.

## Genotoxicity

**Triacetin** has been extensively evaluated for its genotoxic potential and has been found to be non-mutagenic in a battery of standard assays.

Table 1: Summary of Genotoxicity Studies for Triacetin

| Assay                                           | Test<br>System                                                                                                | Metabolic<br>Activation | Concentrati<br>on/Dose        | Result                                                                                    | Reference |
|-------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-------------------------|-------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Bacterial<br>Reverse<br>Mutation<br>(Ames Test) | Salmonella<br>typhimurium<br>strains TA98,<br>TA100,<br>TA1535,<br>TA1537;<br>Escherichia<br>coli WP2<br>uvrA | With and<br>without S9  | Up to 5000 μ<br>g/plate       | Negative                                                                                  | [1]       |
| In Vitro<br>Chromosoma<br>I Aberration          | Chinese<br>Hamster<br>Lung<br>(CHL/IU)<br>cells                                                               | With and<br>without S9  | Up to 2.2<br>mg/mL (10<br>mM) | Positive (at highest concentration with S9, associated with low pH and high cytotoxicity) | [1]       |



Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

 Principle: This assay evaluates the ability of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

#### Methodology:

- Strains: A minimum of five strains are typically used, including S. typhimurium TA98,
   TA100, TA1535, TA1537, and E. coli WP2 uvrA, to detect different types of mutations.[9]
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in the body.
- Procedure: The bacterial strains are exposed to various concentrations of triacetin (e.g., up to 5000 μ g/plate ) in the presence and absence of S9 mix.[1] The mixture is then plated on a minimal agar medium lacking the essential amino acid (histidine or tryptophan).
- Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test - OECD 473

 Principle: This test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.

#### Methodology:

- Cell Line: Chinese Hamster Lung (CHL/IU) cells are a commonly used cell line for this assay.
- Exposure: The cells are exposed to at least three analyzable concentrations of triacetin,
   both with and without metabolic activation (S9 mix), for a short (3-6 hours) or continuous



(approximately 1.5 normal cell cycle lengths) period.

- Harvest and Analysis: After exposure, the cells are treated with a metaphase-arresting agent, harvested, and stained. Metaphase cells are then examined microscopically for chromosomal aberrations.
- Evaluation: A significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result. In the case of **triacetin**, a positive result was observed only at the highest concentration (2.2 mg/mL) with metabolic activation, which was associated with a drop in pH and high cytotoxicity (75%), suggesting the effect may not be biologically relevant under physiological conditions.[1]

# In Vivo Toxicity Acute Toxicity

**Triacetin** exhibits very low acute toxicity across different species and routes of administration.

Table 2: Summary of Acute Toxicity Data for Triacetin

| Species    | Route           | Endpoint | Value (mg/kg)            | Reference |
|------------|-----------------|----------|--------------------------|-----------|
| Rat        | Oral            | LD50     | >2,000 - 12,800          | [10][11]  |
| Mouse      | Oral            | LD50     | 1,100 - 9,288            | [11][12]  |
| Rabbit     | Dermal          | LD50     | >2,000 - >5,000          | [10][12]  |
| Guinea Pig | Dermal          | LD50     | >2,000                   | [10]      |
| Rat        | Inhalation (4h) | LC50     | >1,721 mg/m <sup>3</sup> | [10]      |

### **Repeated Dose Toxicity**

Subchronic and chronic studies have demonstrated a high no-observed-adverse-effect level (NOAEL) for **triacetin**.

Table 3: Summary of Repeated Dose Toxicity Data for **Triacetin** 



| Species | Duration   | Route         | NOAEL                   | Observatio<br>ns                                                                               | Reference |
|---------|------------|---------------|-------------------------|------------------------------------------------------------------------------------------------|-----------|
| Rat     | 41-48 days | Oral (gavage) | 1,000<br>mg/kg/day      | No effects on clinical signs, body weight, food consumption, organ weight, or histopatholog y. | [10]      |
| Rat     | 90 days    | Inhalation    | 2,220 mg/m <sup>3</sup> | No toxic signs noted.                                                                          | [10]      |
| Rat     | 90 days    | Oral (diet)   | 10,000<br>mg/kg/day     | No adverse effects observed.                                                                   | [12]      |

### **Reproductive and Developmental Toxicity**

**Triacetin** is not considered a reproductive or developmental toxicant. Its rapid hydrolysis to glycerol and acetic acid, which are not developmental toxins, supports this conclusion.[6][13]

In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) in rats, oral gavage doses of up to 1,000 mg/kg/day had no adverse effects on mating, fertility, gestation, or offspring viability and development. The NOAEL for both maternal and developmental toxicity was established at 1,000 mg/kg/day.[6][10]

# **Skin and Eye Irritation**

**Triacetin** is considered to be, at most, a slight skin and eye irritant.

• Skin Irritation: In guinea pigs, **triacetin** was found to be slightly irritating.[13] In one study on rabbits, it caused erythema, slight edema, alopecia, and desquamation.[13]



• Eye Irritation: **Triacetin** caused some irritation in rabbit eyes.[13] In humans, it has been reported to cause ocular irritation but no injury.[13]

Experimental Protocol: Draize Eye Irritation Test - OECD 405

- Principle: This test evaluates the potential of a substance to cause irritation and damage to the eye.
- Methodology:
  - Animal Model: Albino rabbits are typically used.
  - Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[5][14]
  - Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[14]
  - Scoring: Lesions of the cornea, iris, and conjunctiva are scored according to a standardized scale. The scores are used to classify the irritancy potential of the substance.

#### **Skin Sensitization**

**Triacetin** has not been found to be a skin sensitizer in animal studies.

Guinea Pig Maximization Test (GPMT): Triacetin was not sensitizing in guinea pigs.[13]

Experimental Protocol: Guinea Pig Maximization Test (GPMT) - OECD 406

- Principle: The GPMT is an in vivo assay to assess the potential of a substance to cause skin sensitization.
- Methodology:
  - Induction Phase: Guinea pigs are initially exposed to the test substance through both intradermal injection (with an adjuvant to enhance the immune response) and subsequent



topical application.[15][16] The concentrations used for induction are typically the highest to cause mild-to-moderate skin irritation.[7]

- Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the test substance applied topically.
- Evaluation: The skin reactions at the challenge site are observed and scored for erythema and edema. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to control animals.[4]

Click to download full resolution via product page

A simplified workflow for the Guinea Pig Maximization Test.

# **Biocompatibility for Medical Applications**

While **triacetin** is widely used in pharmaceutical formulations, specific biocompatibility data according to ISO 10993 standards for medical device applications are limited in publicly available literature.

#### **Hemocompatibility (ISO 10993-4)**

No specific studies on the hemocompatibility of **triacetin** following the ISO 10993-4 standard were identified. This standard outlines tests for interactions with blood, including hemolysis, coagulation, and platelet activation.[13][17] Given its rapid hydrolysis and the endogenous nature of its metabolites, significant adverse effects on blood components are not anticipated, but dedicated testing would be required for blood-contacting medical device applications.

### Implantation (ISO 10993-6)

No specific studies on the local effects of **triacetin** after implantation according to the ISO 10993-6 standard were identified. This standard evaluates the local tissue response to an implanted material.[11] For applications involving implantation, specific testing would be necessary to assess the local tissue reaction.

# **Signaling Pathway Interactions**



Recent research has shed light on the metabolic effects of **triacetin**'s primary metabolite, acetic acid. Acetate has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.

#### Mechanism of Action:

- Triacetin is hydrolyzed to glycerol and acetic acid.
- Acetic acid is converted to acetyl-CoA, a process that consumes ATP and increases the cellular AMP/ATP ratio.
- The increased AMP/ATP ratio activates AMPK.
- Activated AMPK, in turn, influences the activity of key transcription factors involved in lipid metabolism:
  - Increases PPARα activity: Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of fatty acid oxidation. Its activation leads to the upregulation of genes involved in the breakdown of fatty acids.
  - Decreases SREBP-1c activity: Sterol regulatory element-binding protein 1c (SREBP-1c) is a major transcription factor that promotes the synthesis of fatty acids and triglycerides.
  - Decreases ChREBP activity: Carbohydrate-responsive element-binding protein (ChREBP)
     also plays a role in upregulating genes involved in fatty acid synthesis.

The net effect of AMPK activation by acetate is a shift towards increased fatty acid oxidation and decreased lipid synthesis.





Click to download full resolution via product page

Signaling pathway of triacetin's metabolic effect via AMPK.



### **Regulatory Status**

**Triacetin** is listed as Generally Recognized As Safe (GRAS) by the U.S. FDA for use as a direct food additive.[1][3] It is also an approved excipient in pharmaceutical products and is widely used in cosmetic formulations.[1][2] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that **triacetin** is safe as used in cosmetic products.[6][13]

#### Conclusion

**Triacetin** has a well-established safety profile characterized by low acute and chronic toxicity, and a lack of genotoxic, reproductive, or developmental effects. Its rapid metabolism to endogenous compounds, glycerol and acetic acid, underpins its excellent biocompatibility. While it is considered at most a slight skin and eye irritant, it is not a skin sensitizer. The available data strongly support the continued safe use of **triacetin** in pharmaceutical, food, and cosmetic applications. However, for novel applications in medical devices, particularly those with direct blood contact or for implantation, further specific biocompatibility testing according to ISO 10993 standards would be necessary to fully characterize its performance and ensure patient safety. The emerging understanding of its role in metabolic regulation through the AMPK pathway may also open new avenues for its therapeutic application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Analytical and toxicological evaluation of flavor chemicals in electronic cigarette refill fluids
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. jacvam.go.jp [jacvam.go.jp]
- 4. Guinea pig maximisation test Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Subchronic toxicity combined with Implantation European Biomedical Institute [ebi.bio]



- 7. nhiso.com [nhiso.com]
- 8. Frontiers | Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device [frontiersin.org]
- 9. Activity of 1,1,1- and 1,1,3-trichloroacetones in a chromosomal aberration assay in CHO cells and the micronucleus and spermhead abnormality assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. Comparative examination of subcutaneous tissue reaction to high molecular materials in medical use PMC [pmc.ncbi.nlm.nih.gov]
- 12. ftp.cdc.gov [ftp.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ec.europa.eu [ec.europa.eu]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- To cite this document: BenchChem. [Biocompatibility and Toxicity Profile of Triacetin: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683017#biocompatibility-and-toxicity-profile-of-triacetin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com